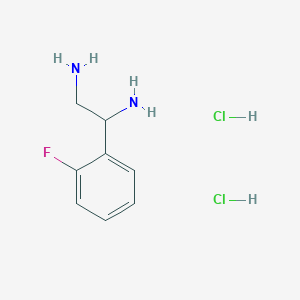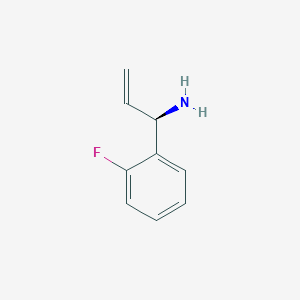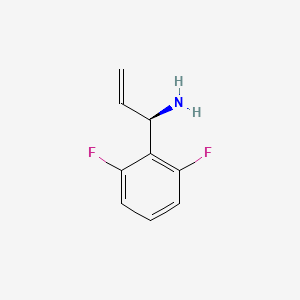
(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring an amino group, a chloro-substituted aromatic ring, and a methoxy group, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired chiral amino alcohol. Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in larger quantities.
Optimization: Optimizing reaction conditions to improve yield and reduce production costs.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different amino alcohol derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.
Pathways: Influencing various biochemical pathways, resulting in physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(3-chloro-4-methoxyphenyl)ethanol: A similar compound with a different carbon chain length.
1-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-OL: A structural isomer with the amino group on a different carbon.
Uniqueness
(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomers and structural isomers. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H14ClNO2 |
|---|---|
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
(1S,2R)-1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1 |
Clé InChI |
PTQQMBJIYCKDMM-LHLIQPBNSA-N |
SMILES isomérique |
C[C@H]([C@H](C1=CC(=C(C=C1)OC)Cl)N)O |
SMILES canonique |
CC(C(C1=CC(=C(C=C1)OC)Cl)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminobenzoate](/img/structure/B13048675.png)

![1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine](/img/structure/B13048681.png)
![3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B13048685.png)
![(3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13048687.png)

![(E)-{[1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl]methylidene}aminobenzoate](/img/structure/B13048703.png)
![Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5-carbonitrile](/img/structure/B13048706.png)

![N-(5-(5-(4-Chlorobenzyl)-3-methyl-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)-2-fluorophenyl)acetamide](/img/structure/B13048719.png)

![(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13048735.png)
